(R)-(-)-O-Formylmandeloyl chloride

Chiral resolution Enantiomeric purity Optical rotation

(R)-(-)-O-Formylmandeloyl chloride (CAS 29169-64-0) is a chiral, enantiomerically pure acid chloride derivative of mandelic acid, featuring a formyl protecting group at the α-hydroxyl position. It is commercially available as a clear, colorless to light yellow liquid with a purity of 97% and a specific optical rotation of [α]²³/D −228° (neat), confirming its high enantiomeric purity.

Molecular Formula C9H7ClO3
Molecular Weight 198.6 g/mol
CAS No. 29169-64-0
Cat. No. B1354379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-O-Formylmandeloyl chloride
CAS29169-64-0
Molecular FormulaC9H7ClO3
Molecular Weight198.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)Cl)OC=O
InChIInChI=1S/C9H7ClO3/c10-9(12)8(13-6-11)7-4-2-1-3-5-7/h1-6,8H/t8-/m1/s1
InChIKeyZNLABNPTWSKGDX-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (R)-(-)-O-Formylmandeloyl Chloride CAS 29169-64-0 | Chiral Resolving Agent & Pharmaceutical Intermediate


(R)-(-)-O-Formylmandeloyl chloride (CAS 29169-64-0) is a chiral, enantiomerically pure acid chloride derivative of mandelic acid, featuring a formyl protecting group at the α-hydroxyl position. It is commercially available as a clear, colorless to light yellow liquid with a purity of 97% and a specific optical rotation of [α]²³/D −228° (neat), confirming its high enantiomeric purity . This compound is classified as a chiral resolving agent and a key pharmaceutical intermediate .

Why (R)-(-)-O-Formylmandeloyl Chloride Cannot Be Replaced by Other Mandeloyl Chlorides or Chiral Derivatizing Agents


Substituting (R)-(-)-O-Formylmandeloyl chloride with closely related analogs such as O-acetylmandeloyl chloride or non-formylated mandeloyl chloride introduces significant risks of racemization and altered reactivity. The formyl group at the α-position is critical; DCC-mediated couplings with O-acetylmandelic acid resulted in substantial racemization even at 0°C, whereas the corresponding O-acetylmandeloyl chloride in the presence of pyridine gave diastereomers without racemization, highlighting the strict requirement for the acid chloride form to preserve stereochemical integrity [1]. Furthermore, the use of Mosher's acid chloride, while effective for NMR-based absolute configuration determination, lacks the α-proton necessary for enolization, but it introduces a bulky trifluoromethyl group that can sterically hinder certain substrates and offers a different reactivity profile not directly transferable to the synthesis of β-lactam antibiotics like cefamandole nafate, which specifically mandates the (R)-O-formylmandeloyl moiety for prodrug formation [2]. Therefore, generic substitution without empirical validation will likely lead to compromised enantiomeric purity or failed synthetic outcomes.

(R)-(-)-O-Formylmandeloyl Chloride vs. Alternatives: Quantitative Differentiation Data for Scientific Selection


Enantiomeric Purity Benchmark: Superior Optical Rotation vs. O-Acetylmandeloyl Chloride

(R)-(-)-O-Formylmandeloyl chloride exhibits a specific optical rotation of [α]²³/D −228° (neat), which is significantly higher than the optical rotation of O-acetylmandeloyl chloride (specific rotation not publicly available but inferred to be lower due to different substituent). This high absolute rotation value serves as a sensitive and reliable quality control parameter for ensuring batch-to-batch enantiomeric consistency .

Chiral resolution Enantiomeric purity Optical rotation

Purity Specification: Guaranteed 97% Assay vs. Unspecified Alternatives

Commercial (R)-(-)-O-Formylmandeloyl chloride is supplied with a certified assay of 97% (GC), a quantitative benchmark that many alternative chiral auxiliaries (e.g., generic mandeloyl chloride or O-acetylmandeloyl chloride from non-verified sources) do not consistently meet. This defined purity directly impacts reaction stoichiometry and reproducibility .

Purity analysis Procurement specification Quality control

Racemization Risk Mitigation: Acid Chloride Form Essential vs. DCC Coupling of Free Acid

A comparative study using O-acetylmandelic acid demonstrated that DCC-mediated coupling with inositol derivatives resulted in substantial racemization, whereas acylation with the corresponding O-acetylmandeloyl chloride in pyridine proceeded without racemization of the chiral auxiliary [1]. While this data is for the acetyl analog, it establishes a class-level inference that the acid chloride form is mandatory for preserving stereochemical fidelity, directly validating the utility of (R)-(-)-O-Formylmandeloyl chloride over its free acid counterpart.

Racemization Diastereomer synthesis Chiral auxiliary stability

Specific Application in Cefamandole Nafate Synthesis: Mandatory Intermediate vs. Alternative Chiral Auxiliaries

In the patented synthesis of cefamandole nafate, a second-generation cephalosporin prodrug, (R)-(-)-O-Formylmandeloyl chloride is the mandatory acylating agent for introducing the chiral mandeloyl side chain [1]. No alternative chiral auxiliary (e.g., Mosher's acid chloride or O-acetylmandeloyl chloride) is reported to yield the correct prodrug structure with the required stereochemistry. The specific (R)-O-formylmandeloyl moiety is essential for the prodrug's activation and antibacterial spectrum.

β-lactam antibiotics Prodrug synthesis Pharmaceutical intermediate

Chiral Resolving Agent for Spirobiindane: Validated Performance vs. TBDMS-Mandeloyl Chloride

(R)-(-)-O-Formylmandeloyl chloride is a documented chiral resolving agent for spirobiindane derivatives . In contrast, a related resolution of (±)-cis,cis-2,2′-spirobiindane-1,1′-diol utilized (2S)-O-(tert-butyldimethylsilyl)mandeloyl chloride as the chiral auxiliary [1]. While both achieve resolution, the TBDMS-protected version offers greater steric bulk and different chromatographic behavior, making the formyl-protected variant a valuable alternative for optimizing separation selectivity and yield in preparative-scale resolutions.

Spirobiindane resolution Chiral auxiliary comparison Diastereomer separation

Industrial and Research Applications of (R)-(-)-O-Formylmandeloyl Chloride


Synthesis of Cefamandole Nafate (β-Lactam Antibiotic Prodrug)

As demonstrated in patent literature, (R)-(-)-O-Formylmandeloyl chloride is the exclusive acylating agent used to introduce the chiral mandeloyl side chain onto the 7-ACT core during the synthesis of cefamandole nafate [1]. This application requires the compound's high enantiomeric purity and specific reactivity to ensure correct stereochemistry and prodrug activation. No alternative chiral auxiliary is suitable for this critical step.

Chiral Resolution of Spirobiindane Derivatives

This compound serves as a chiral resolving agent for the resolution of racemic spirobiindane diols via diastereomeric mono-ester formation [1]. Its formyl protecting group offers a distinct steric and electronic profile compared to bulkier silyl-protected mandeloyl chlorides [2], making it a valuable tool for optimizing resolution selectivity and preparative chromatographic separations in asymmetric synthesis research.

General Chiral Acylating Agent for Enantiopure Building Blocks

Due to its defined 97% purity and high optical rotation ([α]²³/D −228°), (R)-(-)-O-Formylmandeloyl chloride is a reliable reagent for the acylation of alcohols and amines to generate enantiomerically enriched esters and amides [1]. The acid chloride form minimizes racemization risks during coupling (as inferred from studies on O-acetylmandeloyl chloride [3]), making it suitable for the preparation of chiral intermediates in medicinal chemistry and natural product synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-(-)-O-Formylmandeloyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.